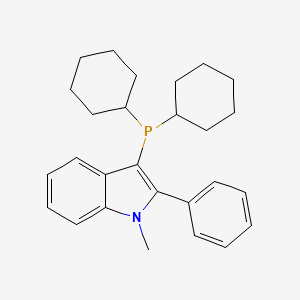
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole typically involves the reaction of 1-methyl-2-phenyl-1H-indole with dicyclohexylphosphine. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine-indole bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indole core or the phosphine group.
Substitution: The indole core can undergo electrophilic substitution reactions, while the phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed for substitution reactions on the indole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the indole core can yield various substituted indoles.
Wissenschaftliche Forschungsanwendungen
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in organic synthesis.
1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with similar steric properties.
Dicyclohexylphosphine: The parent compound of the phosphine group in 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole.
Uniqueness
This compound is unique due to its combination of an indole core and a bulky phosphine group. This structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to stabilize transition metal complexes and facilitate specific reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C27H34NP |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
dicyclohexyl-(1-methyl-2-phenylindol-3-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)27(26(28)21-13-5-2-6-14-21)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
InChI-Schlüssel |
UFZJUNYPYMYVIS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



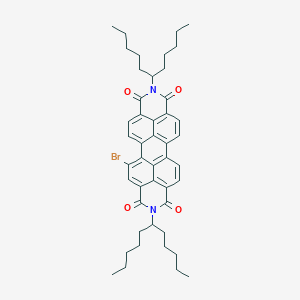

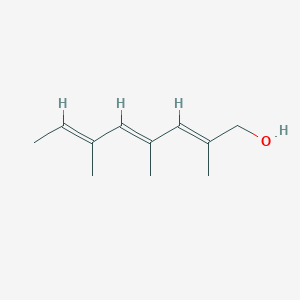



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
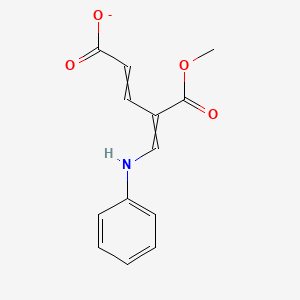
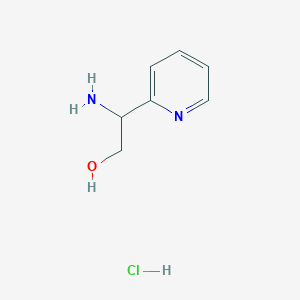
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
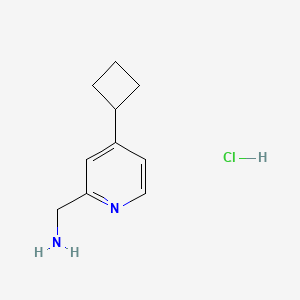

![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
